Naquotinib mesylate
CAS No.: 1448237-05-5
VCID: VC0536692
Molecular Formula: C31H46N8O6S
Molecular Weight: 658.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Naquotinib mesylate, also known as ASP8273 mesylate, is a potent, orally available, mutant-selective, and irreversible epidermal growth factor receptor (EGFR) inhibitor. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors with EGFR mutations. The compound has shown significant efficacy in targeting specific EGFR mutations, including the T790M mutation, which is often associated with resistance to first- and second-generation EGFR inhibitors. Chemical Specifications
Mechanism of ActionNaquotinib mesylate acts by covalently binding to and inhibiting the activity of mutant forms of EGFR, such as the T790M mutation. This action prevents EGFR-mediated signaling, which is crucial for tumor cell proliferation and vascularization. By selectively targeting mutant EGFR, naquotinib mesylate may reduce the toxicity associated with inhibiting wild-type EGFR, which is a common issue with non-selective EGFR inhibitors . Efficacy in EGFR MutationsNaquotinib has demonstrated efficacy in treating NSCLC with various EGFR mutations, including L858R, exon 19 deletion, and the T790M mutation. It is particularly potent against the L858R+T790M mutation, showing superior efficacy compared to osimertinib in some cases . Metabolic ProfileStudies have identified reactive intermediates in naquotinib metabolism, which may contribute to its side effects. These intermediates are formed through phase I metabolic reactions and include aldehydes and iminium ions . Clinical TrialsNaquotinib has reached Phase III clinical trials across several indications, primarily focusing on solid tumors and NSCLC with EGFR mutations. Its investigational status highlights its potential as a therapeutic agent for cancers resistant to earlier generations of EGFR inhibitors . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1448237-05-5 | ||||||||||||
Product Name | Naquotinib mesylate | ||||||||||||
Molecular Formula | C31H46N8O6S | ||||||||||||
Molecular Weight | 658.8 g/mol | ||||||||||||
IUPAC Name | 6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide;methanesulfonic acid | ||||||||||||
Standard InChI | InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)/t24-;/m1./s1 | ||||||||||||
Standard InChIKey | ALDUQYYVQWGTMR-GJFSDDNBSA-N | ||||||||||||
Isomeric SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C.CS(=O)(=O)O | ||||||||||||
SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O | ||||||||||||
Canonical SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O | ||||||||||||
Appearance | Solid powder | ||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||
Synonyms | ASP8273; ASP-8273; ASP 8273; ASP8273 mesilate; Naquotinib mesylate | ||||||||||||
PubChem Compound | 92135932 | ||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume